molecular formula C11H9NO B11913609 1-Methylisoquinoline-5-carbaldehyde

1-Methylisoquinoline-5-carbaldehyde

Cat. No.: B11913609
M. Wt: 171.19 g/mol
InChI Key: GKNHDSIABDCZJM-UHFFFAOYSA-N
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Description

1-Methylisoquinoline-5-carbaldehyde is an organic compound with the molecular formula C11H9NO It belongs to the class of isoquinolines, which are heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylisoquinoline-5-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where isoquinoline is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde. Another method includes the oxidation of 1-methylisoquinoline using oxidizing agents such as selenium dioxide (SeO2) or manganese dioxide (MnO2) under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. The Vilsmeier-Haack reaction is often preferred due to its high efficiency and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Methylisoquinoline-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, SeO2, MnO2

    Reduction: NaBH4, LiAlH4

    Substitution: Halogens, nitrating agents

Major Products Formed:

Scientific Research Applications

1-Methylisoquinoline-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block for various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Methylisoquinoline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aromatic structure allows it to participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a methyl group and an aldehyde group on the isoquinoline ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in chemical synthesis and biological research .

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

1-methylisoquinoline-5-carbaldehyde

InChI

InChI=1S/C11H9NO/c1-8-10-4-2-3-9(7-13)11(10)5-6-12-8/h2-7H,1H3

InChI Key

GKNHDSIABDCZJM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C(C=CC=C12)C=O

Origin of Product

United States

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